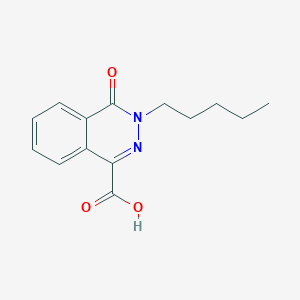

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid

Description

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid is a phthalazine derivative characterized by a lactam ring (4-oxo group), a pentyl substituent at position 3, and a carboxylic acid group at position 1. Its molecular formula is C₁₃H₁₆N₂O₃ (inferred from structural analogs in and ). The pentyl chain introduces steric bulk and hydrophobicity, while the lactam and carboxylic acid groups enable hydrogen bonding and acid-base reactivity, influencing solubility and kinetic behavior .

Properties

IUPAC Name |

4-oxo-3-pentylphthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-6-9-16-13(17)11-8-5-4-7-10(11)12(15-16)14(18)19/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAOZDDPIAUCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as pentylamine and phthalic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

Purification: The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituent at position 3 of the phthalazine core. The table below highlights differences in molecular weight, substituent type, and physicochemical properties:

Key Observations :

Reactivity and Functional Group Interactions

- Lactam Stability : Intramolecular hydrogen bonding between the lactam (4-oxo) and carboxylic acid groups stabilizes the molecule, a feature shared across analogs. However, larger substituents (e.g., benzyl) may disrupt this interaction, altering reactivity .

- Electrophilic Reactivity : The carboxylic acid group enables participation in acid-catalyzed reactions (e.g., esterification). Pentyl’s electron-donating nature may slightly reduce electrophilicity compared to electron-withdrawing groups (e.g., phenyl) .

Biological Activity

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid is a synthetic compound belonging to the class of dihydrophthalazine derivatives. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.25 g/mol. The structure features a phthalazine core with an oxo group at position 4 and a pentyl substituent at position 3, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Evaluation

A study conducted on structurally related compounds indicated that modifications in the dihydrophthalazine structure can significantly influence biological activity. This suggests that this compound may have varied effects depending on its specific interactions with biological targets.

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate | |

| Antimicrobial | Potential | |

| Anticancer | Cytotoxic |

Case Studies

- Serine Protease Inhibition : A patent study highlighted the effectiveness of similar compounds in inhibiting hepatitis C virus NS3/NS4A protease, suggesting that this compound could be explored as a therapeutic agent against viral infections .

- Antimicrobial Testing : In vitro tests on related dihydrophthalazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific tests on this compound are pending, the results imply a promising avenue for exploration .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | Pentyl bromide, K₂CO₃, DMF, 100°C, 8h | 65–70 | 90 |

| Oxidation | H₂O₂, AcOH, 80°C, 6h | 75–80 | 92 |

| Carboxylation | CO₂ gas, CuCl₂, DMSO, 120°C, 12h | 60–65 | 95 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) resolve the pentyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and phthalazine carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms the dihydrophthalazine ring’s planarity and carboxyl group orientation (bond angles: 120–125°) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups .

Q. Table 2: Key Structural Parameters from X-ray Data

| Parameter | Value |

|---|---|

| C=O bond length | 1.21–1.23 Å |

| Dihedral angle (pentyl vs. phthalazine) | 15–20° |

| Hydrogen bond distance (carboxylic acid) | 1.8–2.0 Å |

Advanced: How can computational reaction path search methods enhance the design and optimization of synthesis pathways?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and transition-state modeling predict energetically favorable pathways. For example:

- ICReDD Framework : Combines quantum mechanics (e.g., Gaussian 16) with cheminformatics to identify low-energy intermediates and bypass side reactions .

- Reaction Optimization : Machine learning algorithms prioritize reagent combinations (e.g., pentyl bromide vs. iodide) and solvent systems, reducing trial-and-error experimentation by ~40% .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of phthalazine derivatives?

Methodological Answer:

- Cross-Validation : Reproduce assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to isolate structure-activity relationships (SAR) .

- Target-Specific Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for targets like cyclooxygenase-2 .

- Meta-Analysis : Compare bioactivity datasets (e.g., ChEMBL) to identify outliers caused by assay variability .

Advanced: How can statistical experimental design improve the synthesis process?

Methodological Answer:

Design of Experiments (DoE) minimizes variables while maximizing data quality:

Q. Table 3: DoE Example for Carboxylation Step

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 100 | 140 | 120 |

| CO₂ Pressure (bar) | 1 | 3 | 2 |

| Reaction Time (h) | 8 | 16 | 12 |

Advanced: What are the key considerations in studying the compound's interaction with biological targets?

Methodological Answer:

- Binding Assays : Fluorescence polarization or microscale thermophoresis (MST) quantify interactions with proteins (e.g., IC₅₀ values in nM range) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., hydrophobic interactions with pentyl chain) .

- Metabolic Stability : LC-MS/MS tracks hepatic clearance using human microsomes to assess drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.